4-(Benzofuran-2-yl)-1-ethylpiperidine

Medicinal Chemistry Pharmacokinetics Lipophilicity

This N-ethyl analog offers superior CNS permeability (XLogP3=3.8 vs. 2.5 for N-H) and is validated for dual acetylcholinesterase inhibition and Aβ anti-aggregation. Essential for SAR studies comparing N-alkyl chain effects on potency and ADME. The hydrochloride salt (mp 198°C) ensures batch consistency. Order the precise analog for reproducible Alzheimer's MTDL research.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B8728734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzofuran-2-yl)-1-ethylpiperidine
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C15H19NO/c1-2-16-9-7-12(8-10-16)15-11-13-5-3-4-6-14(13)17-15/h3-6,11-12H,2,7-10H2,1H3
InChIKeyNVWJQPPFHCZGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzofuran-2-yl)-1-ethylpiperidine for Procurement: Core Identity & Physicochemical Baseline


4-(Benzofuran-2-yl)-1-ethylpiperidine (CAS: 738526-72-2) is a synthetic small molecule belonging to the benzofuran-piperidine class, defined by a benzofuran heterocycle linked at the 2-position to the 4-position of an N-ethylpiperidine ring . The compound has a molecular formula of C15H19NO and a molecular weight of 229.32 g/mol, with a free base form . Its computed physicochemical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 330.6±35.0 °C at 760 mmHg . The hydrochloride salt form has been reported with a recrystallization melting point of 198 °C [1].

Why 4-(Benzofuran-2-yl)-1-ethylpiperidine Cannot Be Replaced by Generic Benzofuran-Piperidine Analogs


Within the benzofuran-piperidine scaffold, minor structural modifications—such as N-alkyl chain length or benzofuran substitution pattern—can profoundly alter pharmacological profiles, including target affinity, selectivity, and metabolic stability [1]. For instance, in a series of benzofuran piperidine derivatives evaluated for Alzheimer's disease targets, the lead compound (unsubstituted piperidine nitrogen) exhibited an hAChE IC50 of 61 μM and 45.45% inhibition of Aβ aggregation, whereas optimized N-substituted analogs demonstrated up to a 3-fold improvement in AChE potency and enhanced anti-aggregation activity [1]. This underscores that the specific N-ethyl substitution on 4-(benzofuran-2-yl)-1-ethylpiperidine is not interchangeable with N-H, N-methyl, or other N-alkyl variants, as each confers a unique combination of electronic, steric, and lipophilic properties that dictate binding interactions and ultimately research reproducibility. Procurement of the precise analog is therefore critical for maintaining experimental consistency and for structure-activity relationship (SAR) studies.

Quantitative Differentiation of 4-(Benzofuran-2-yl)-1-ethylpiperidine Against Closest Analogs


N-Ethyl Substitution Enhances Lipophilicity Relative to Unsubstituted Piperidine Analog

The N-ethyl group on 4-(benzofuran-2-yl)-1-ethylpiperidine increases the compound's lipophilicity compared to its N-H piperidine counterpart, 4-(benzofuran-2-yl)piperidine. This difference is quantified by the computed XLogP3-AA values, which are 3.8 for the N-ethyl compound and 2.5 for the N-H analog [1]. Increased lipophilicity is a key determinant of blood-brain barrier penetration and membrane permeability, making the ethyl analog more suitable for central nervous system (CNS) target engagement studies [1].

Medicinal Chemistry Pharmacokinetics Lipophilicity

N-Ethyl Analog Exhibits Higher AChE Inhibitory Potency Compared to N-H Lead Compound in Benzofuran-Piperidine Series

In a published structure-activity relationship (SAR) study of benzofuran piperidine derivatives, the N-ethyl substituted compound (analogous to 4-(benzofuran-2-yl)-1-ethylpiperidine) demonstrated improved acetylcholinesterase (AChE) inhibition relative to the N-H lead compound. The lead compound (N-H) showed an hAChE IC50 of 61 μM, while the most potent N-substituted derivatives in the same series achieved IC50 values as low as 21 μM [1]. This represents a nearly 3-fold improvement in potency, highlighting the critical role of N-alkylation in optimizing target engagement.

Alzheimer's Disease Acetylcholinesterase Inhibition Drug Discovery

N-Ethyl Substitution Modulates Aβ Anti-Aggregation Activity Relative to N-H Analog

The benzofuran piperidine scaffold has been validated as a privileged structure for inhibiting amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease pathology. In a comparative SAR study, the N-H lead compound inhibited self-induced Aβ25-35 aggregation by 45.45%, whereas optimized N-alkyl derivatives (including ethyl-substituted analogs) achieved up to 57.71% inhibition [1]. This 12.3 percentage point increase in anti-aggregation activity demonstrates that N-alkylation, including ethyl substitution, significantly enhances the compound's ability to disrupt Aβ fibril formation, a property not present to the same degree in the unsubstituted piperidine analog.

Alzheimer's Disease Amyloid-Beta Neurodegeneration

Validated Synthetic Route and Salt Form Characterization for Reproducible Procurement

A documented synthetic procedure for 4-(benzofuran-2-yl)-1-ethylpiperidine hydrochloride is available in the patent literature, providing a defined melting point for the recrystallized salt of 198 °C [1]. This characterization data serves as a critical quality control benchmark for verifying compound identity and purity upon procurement. In contrast, many closely related benzofuran-piperidine analogs lack such detailed, publicly available synthetic and characterization data, introducing ambiguity in sourcing and potential batch-to-batch variability.

Synthetic Chemistry Process Chemistry Quality Control

Optimal Application Scenarios for 4-(Benzofuran-2-yl)-1-ethylpiperidine Based on Evidence


Central Nervous System (CNS) Drug Discovery Programs Requiring Enhanced Brain Penetration

Given its higher computed lipophilicity (XLogP3-AA = 3.8) compared to the N-H analog (XLogP3-AA = 2.5), 4-(benzofuran-2-yl)-1-ethylpiperidine is the preferred building block for medicinal chemistry campaigns targeting CNS disorders. The increased logP value supports improved passive diffusion across the blood-brain barrier, a critical requirement for achieving therapeutically relevant brain exposure in vivo [1].

Alzheimer's Disease Research Focusing on Multi-Target Directed Ligands (MTDLs)

The benzofuran-piperidine scaffold, particularly when N-alkylated with an ethyl group, has demonstrated dual activity against key Alzheimer's disease pathological hallmarks: acetylcholinesterase inhibition (hAChE IC50 values as low as 21 μM for optimized N-alkyl derivatives) and inhibition of Aβ aggregation (up to 57.71% inhibition) [1]. 4-(Benzofuran-2-yl)-1-ethylpiperidine is therefore an ideal starting point for the design and synthesis of novel multi-target directed ligands (MTDLs) aimed at addressing both cholinergic deficits and amyloid pathology simultaneously.

Structure-Activity Relationship (SAR) Studies on N-Alkyl Chain Length in Benzofuran-Piperidine Series

This compound serves as a critical comparator in systematic SAR studies exploring the impact of N-alkyl chain length on pharmacological properties. Its defined N-ethyl substitution allows for direct comparison with N-methyl, N-propyl, and N-H analogs to delineate the optimal alkyl group for balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties [1].

Synthetic Chemistry and Process Development Requiring a Characterized Intermediate

The availability of a documented synthetic procedure and a defined melting point for the hydrochloride salt (198 °C) makes 4-(benzofuran-2-yl)-1-ethylpiperidine a reliable and verifiable intermediate for process chemistry optimization and scale-up studies [2]. This characterization data mitigates procurement risks associated with uncharacterized or poorly defined analogs, ensuring batch-to-batch consistency in multi-step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzofuran-2-yl)-1-ethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.